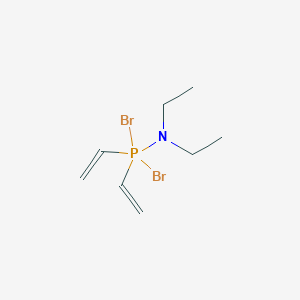
Beryllium--tantalum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium–tantalum (1/1) is a compound consisting of equal parts beryllium and tantalum. Beryllium is a lightweight, strong, and brittle metal, while tantalum is a dense, hard, and highly corrosion-resistant metal. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beryllium–tantalum (1/1) can be synthesized through several methods, including metallothermic reduction and molten salt electrolysis. In metallothermic reduction, reactive metals such as magnesium or sodium are used to reduce beryllium and tantalum oxides to their metallic forms. The reaction typically occurs at high temperatures in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of beryllium–tantalum (1/1) often involves the reduction of beryllium and tantalum oxides using carbon or other reducing agents. The process is carried out in a high-temperature furnace, and the resulting metal is purified through electrolysis or other refining techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Beryllium–tantalum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. Beryllium is known to form a protective oxide layer, which makes it resistant to further oxidation. Tantalum, on the other hand, is highly resistant to corrosion and oxidation due to its stable oxide layer.
Common Reagents and Conditions: Common reagents used in reactions with beryllium–tantalum (1/1) include acids such as hydrochloric acid and sulfuric acid, which can dissolve the protective oxide layers and allow further reactions. The compound can also react with halogens to form halides.
Major Products: The major products formed from reactions involving beryllium–tantalum (1/1) include beryllium oxide, tantalum oxide, and various halides. These products are often used in further chemical processes or as materials in industrial applications.
Applications De Recherche Scientifique
Beryllium–tantalum (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique properties. In biology and medicine, the compound is studied for its potential use in medical devices and implants due to its biocompatibility and resistance to corrosion. In industry, beryllium–tantalum (1/1) is used in the production of high-performance alloys and electronic components.
Mécanisme D'action
The mechanism of action of beryllium–tantalum (1/1) involves its interaction with molecular targets and pathways in various applications. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity. In medical applications, its biocompatibility and resistance to corrosion make it suitable for use in implants and other devices.
Comparaison Avec Des Composés Similaires
Beryllium–tantalum (1/1) is unique compared to other similar compounds due to its combination of lightweight, strength, and corrosion resistance. Similar compounds include beryllium-aluminum and tantalum-niobium alloys, which also exhibit high strength and corrosion resistance but may not have the same combination of properties as beryllium–tantalum (1/1).
List of Similar Compounds:- Beryllium-aluminum alloy
- Tantalum-niobium alloy
- Beryllium-copper alloy
- Tantalum-tungsten alloy
Beryllium–tantalum (1/1) stands out due to its unique combination of properties, making it valuable in a wide range of applications.
Propriétés
Numéro CAS |
64544-44-1 |
|---|---|
Formule moléculaire |
BeTa |
Poids moléculaire |
189.9601 g/mol |
Nom IUPAC |
beryllium;tantalum |
InChI |
InChI=1S/Be.Ta |
Clé InChI |
MKLDNBMOMTWQRN-UHFFFAOYSA-N |
SMILES canonique |
[Be].[Ta] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


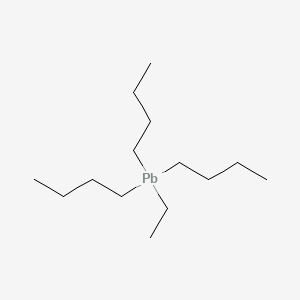
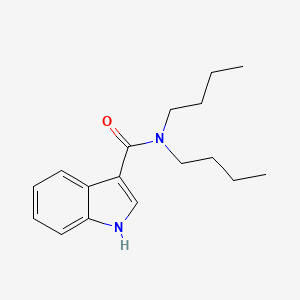
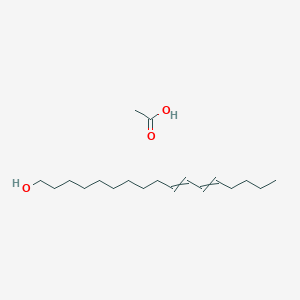
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)
![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
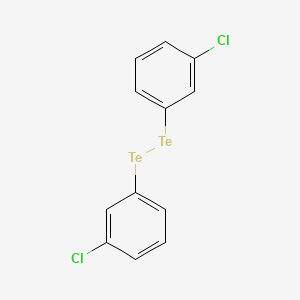
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
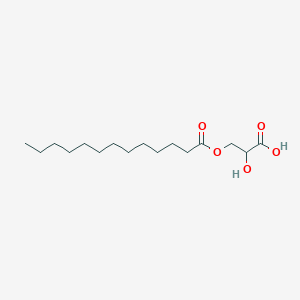
![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
